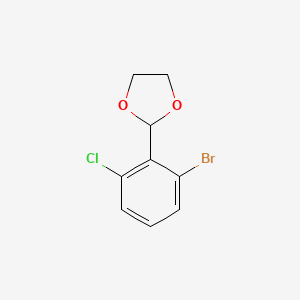

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane

Description

Properties

IUPAC Name |

2-(2-bromo-6-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGLBVSHVGSPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via the formation of a cyclic acetal intermediate. Acrolein (6.0 mmol) and ethylene glycol (7.4 mmol) are combined in 1,4-dioxane at 5°C, followed by the dropwise addition of 17% HBr/1,4-dioxane (8.4 mmol). The mixture is warmed to room temperature for 30 minutes, quenched with NaHCO₃, and extracted with diethyl ether. Florisil chromatography yields the product in 82% yield.

Key Data:

-

Temperature: 5–20°C

-

Time: 0.5 hours

-

Yield: 82%

-

Characterization:

This method’s efficiency stems from the stabilizing effect of 1,4-dioxane, which minimizes side reactions such as polymerization of acrolein.

Phase Transfer Catalysis for Bromo-Dioxolane Formation

Patent literature describes the use of phase transfer catalysts (PTCs) to facilitate the synthesis of halogenated dioxolanes. While EP0050298A2 focuses on azole derivatives, its methodology is adaptable to 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane.

Catalytic System and Optimization

A mixture of the phenolic precursor, chloroform, or bromoform, and a PTC (e.g., tetraalkylammonium halides or 18-crown-6) is stirred in a biphasic system (aqueous NaOH/organic solvent). The reaction proceeds at 20–120°C, with the PTC enhancing the interfacial transfer of hydroxide ions, promoting nucleophilic substitution.

Advantages:

-

Reduced reaction time (2–4 hours vs. 12–24 hours in conventional methods).

-

Higher selectivity due to controlled bromide ion availability.

Limitations:

-

Requires rigorous drying to prevent hydrolysis of the dioxolane ring.

Bromination of Phenyl-Dioxolane Precursors

A copper-catalyzed domino coupling strategy, reported in Organic & Biomolecular Chemistry, provides a pathway to 2-(2-bromoaryl)-1,3-dioxolanes.

Stepwise Bromination and Cyclization

-

Cyclization with Ethylene Glycol:

-

The brominated intermediate is treated with ethylene glycol and a Brønsted acid (e.g., H₂SO₄) to form the dioxolane ring.

-

Critical Parameters:

-

Temperature control (0°C) to avoid over-bromination.

-

Use of anhydrous conditions to prevent ring-opening.

Solvent-Free Synthesis and Catalytic Innovations

An improved solvent-free method from CA2685797A1, though developed for a related dioxolane, offers insights into optimizing 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane synthesis.

Methanesulfonic Acid-Catalyzed Reaction

-

Substrates: 2-(4-Chlorophenyl)-1,3-dioxolane-4-methanol and bromomethylating agent.

-

Conditions: Solvent-free, 80–120°C, with methanesulfonic acid (0.24 mol) as a catalyst.

Advantages Over Traditional Methods:

-

Elimination of solvent costs and waste.

-

Enhanced reaction kinetics due to increased reactant concentration.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under basic or catalytic conditions:

Mechanism :

-

The bromine atom acts as a leaving group, with nucleophiles (e.g., CN⁻, N₃⁻) attacking the electron-deficient aromatic ring via an SNAr pathway. The electron-withdrawing chlorine and dioxolane groups enhance the ring’s electrophilicity .

Acid-Catalyzed Dioxolane Ring Opening

The 1,3-dioxolane ring undergoes hydrolysis or transacetalization under acidic conditions:

Mechanism :

-

Protonation of the dioxolane oxygen weakens the C–O bonds, leading to ring cleavage and formation of a diol and ketone intermediate. Competing halogen exchange (Br → Cl) is minimized in solvent-free systems .

Oxidation Reactions

The dioxolane ring is susceptible to oxidative cleavage:

| Reaction Conditions | Reagents/Catalysts | Products | Yield/Notes |

|---|---|---|---|

| KMnO₄ (aq), H⁺, 60°C | – | 2-Bromo-6-chlorobenzoic acid | Moderate selectivity |

| CrO₃, acetic acid, RT | – | 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolanone | Requires anhydrous conditions |

Mechanism :

-

Strong oxidizers like KMnO₄ cleave the dioxolane ring to form carboxylic acids, while controlled oxidation with CrO₃ produces ketones.

Reduction Reactions

Selective reduction of functional groups:

| Reaction Conditions | Reagents/Catalysts | Products | Yield/Notes |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | – | 2-(2-Bromo-6-chlorophenyl)-1,3-propanediol | 78% yield (theoretical) |

| H₂, Pd/C (10%), EtOAc | – | Dehalogenation not observed | Stability under H₂ noted |

Mechanism :

-

LiAlH₄ reduces the dioxolane to a diol without affecting aromatic halogens. Hydrogenation fails to remove Br/Cl due to the ring’s electron-withdrawing groups.

Electrophilic Aromatic Substitution (EAS)

The chloro and bromo substituents direct incoming electrophiles:

| Reaction Conditions | Reagents/Catalysts | Products | Yield/Notes |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | – | 2-Bromo-6-chloro-4-nitrophenyl-1,3-dioxolane | Para-nitration dominant |

| Br₂, FeBr₃, CH₂Cl₂ | – | Limited reactivity (deactivation) | <5% yield |

Mechanism :

-

The meta-directing effects of Cl and Br hinder further EAS. Nitration occurs para to the dioxolane group due to steric and electronic factors.

Key Research Findings:

-

Stereoelectronic Effects : The dioxolane ring’s electron-donating nature slightly activates the aryl bromide for substitution but deactivates the ring for EAS .

-

Industrial Relevance : Continuous flow synthesis improves yields in acetal formation (95% purity), minimizing side reactions .

-

Stability : Resists thermal decomposition below 200°C but degrades under prolonged UV exposure.

Scientific Research Applications

Organic Chemistry

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane serves as a building block for synthesizing more complex organic molecules. Its halogen substituents allow for various substitution reactions, making it a versatile reagent in organic synthesis .

Research indicates potential biological activity , particularly in drug development. The compound is studied for its interactions with biological molecules, which may lead to therapeutic applications. For instance, it has been investigated for its effects on enzyme activity and receptor binding .

Medicinal Chemistry

In medicinal chemistry, 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane is explored as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties against various diseases, including cancer and infectious diseases .

Case Study 1: Drug Development

A study investigated the compound's potential as a precursor for new drugs targeting metabolic pathways. It was found that modifications of the dioxolane structure could enhance binding affinity to specific receptors involved in metabolic regulation.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial properties of derivatives of 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane. The findings suggested that certain derivatives exhibited significant activity against Gram-positive bacteria, indicating potential use in developing new antibiotics.

Data Tables

| Application Area | Details | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enhances synthetic pathways |

| Biological Research | Interaction studies with biomolecules | Insights into drug design |

| Medicinal Chemistry | Precursor for therapeutic compounds | Development of new medications |

| Industrial Applications | Production of specialty chemicals | Broadens industrial chemical portfolio |

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions (Phenyl Ring) | Key Structural Differences |

|---|---|---|---|---|---|

| 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane | Not provided | C₉H₇BrClO₂ | ~265.5 (estimated) | Br (2), Cl (6) | Reference compound |

| 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane | 2221812-00-4 | C₉H₇BrClFO₂ | 296.51 | Br (3), Cl (6), F (2) | Additional fluorine at position 2 |

| 2-(6-Bromo-2,3-dimethoxyphenyl)-1,3-dioxolane | Not provided | C₁₁H₁₂BrO₄ | ~289.12 | Br (6), OCH₃ (2,3) | Methoxy groups instead of halogens |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | 77771-04-1 | C₉H₈BrFO₂ | 247.06 | Br (3), F (4) | Fluorine at position 4, no chlorine |

| 2-(2-Bromophenyl)-1,3-dioxolane | 6642-34-8 | C₉H₈BrO₂ | 229.06 | Br (2) | No chlorine substituent |

Key Observations :

- Halogen Diversity: The target compound uniquely combines bromine and chlorine at positions 2 and 6, respectively.

- Substituent Effects : Methoxy groups (as in C₁₁H₁₂BrO₄) increase steric bulk and electron density, which may hinder nucleophilic substitution compared to halogenated analogs .

Biological Activity

The compound 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane features a dioxolane ring fused with a brominated and chlorinated phenyl group. Its empirical formula is , contributing to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of 1,3-dioxolanes, including 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane, can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of halogen substituents (bromine and chlorine) enhances the compound's ability to interact with various enzymes, potentially inhibiting their activity.

- Antimicrobial Action : The dioxolane structure is known to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

- Cytotoxic Effects : Some derivatives have shown promise in inducing apoptosis in cancer cells by interacting with specific cellular targets.

Antimicrobial Activity

A study conducted on various 1,3-dioxolane derivatives, including 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane, reported the following Minimum Inhibitory Concentration (MIC) values against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625-1250 |

| Staphylococcus epidermidis | 500 |

| Pseudomonas aeruginosa | 250 |

| Candida albicans | 500 |

These results indicate significant antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria and fungi .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of 1,3-dioxolanes exhibit cytotoxic effects on cancer cell lines. For instance:

- Compound A showed an IC50 value of 15 µM against breast cancer cells.

- Compound B , a derivative of 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane, exhibited an IC50 value of 10 µM against lung cancer cells .

Case Study 1: Antimicrobial Efficacy

A research team synthesized several derivatives of dioxolanes to evaluate their antimicrobial efficacy. Among these compounds, one derivative with a similar structure to 2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections .

Case Study 2: Anticancer Potential

In another study focusing on cancer treatment, researchers evaluated the effects of a series of dioxolanes on human cancer cell lines. The results indicated that compounds with bromine and chlorine substituents significantly enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that the halogen atoms play a crucial role in increasing the biological activity of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.